4-Amino-3-chloro-2-fluorobenzonitrile
CAS No.:
Cat. No.: VC13790437
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClFN2 |
|---|---|
| Molecular Weight | 170.57 g/mol |
| IUPAC Name | 4-amino-3-chloro-2-fluorobenzonitrile |
| Standard InChI | InChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 |
| Standard InChI Key | AJCBKKMMRONXGD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C#N)F)Cl)N |
| Canonical SMILES | C1=CC(=C(C(=C1C#N)F)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s benzene ring features substituents at the 2-, 3-, and 4-positions:
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2-position: Fluoro group (-F)
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3-position: Chloro group (-Cl)
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4-position: Amino group (-NH₂)
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1-position: Nitrile group (-C≡N)
This arrangement creates a polarized electron distribution, with the electron-withdrawing nitrile and halogen atoms (F, Cl) counterbalanced by the electron-donating amino group. The resulting dipole moment influences reactivity in electrophilic and nucleophilic reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| IUPAC Name | 4-amino-3-chloro-2-fluorobenzonitrile | |
| SMILES | C1=CC(=C(C(=C1C#N)F)Cl)N | |
| InChIKey | AJCBKKMMRONXGD-UHFFFAOYSA-N |
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch), ~3350 cm⁻¹ (N-H stretch), and 600–800 cm⁻¹ (C-Cl/C-F bends).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons appear as a complex multiplet (δ 6.8–7.5 ppm), with the amino proton resonating as a broad singlet (δ ~5.2 ppm).
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¹³C NMR: Nitrile carbon at δ ~115 ppm; aromatic carbons between δ 110–150 ppm, influenced by substituent effects.
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Synthesis and Manufacturing
Laboratory-Scale Synthesis
A multi-step route typically involves:
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Halogenation: Chlorination and fluorination of 4-nitrobenzonitrile using Cl₂ gas and HF-pyridine.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to -NH₂.
Reaction Scheme:
Industrial Production Challenges
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Regioselectivity: Controlling halogen placement requires precise temperature and catalyst control.
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Yield Optimization: Reported yields for chloro-fluoro intermediates rarely exceed 40%, necessitating recycling protocols.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: The nitrile group chelates ATP-binding sites in target enzymes.
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Anticancer Agents: Structural analogs show promise in preclinical studies for disrupting microtubule assembly.
Materials Science
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Liquid Crystals: The polarizable nitrile and halogen groups enhance dielectric anisotropy in display technologies.
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Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.
Research Frontiers and Challenges
Catalytic Functionalization
Recent studies explore Pd-catalyzed cross-couplings to introduce aryl/alkynyl groups at the 5-position, enabling access to diversified chemical libraries.
Computational Modeling
Density functional theory (DFT) simulations predict strong hydrogen-bonding interactions with biological targets, guiding drug design efforts.
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